Methyl {[1-cyano-4-imino-5-(4-phenyl-1,3-thiazol-2-yl)-3-azaspiro[5.5]undec-1-en-2-yl]sulfanyl}acetate
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Overview
Description
METHYL 2-{[1-CYANO-4-IMINO-5-(4-PHENYL-1,3-THIAZOL-2-YL)-3-AZASPIRO[5.5]UNDEC-1-EN-2-YL]SULFANYL}ACETATE is a complex organic compound that features a unique spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as cyano, imino, and thiazole, contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{[1-CYANO-4-IMINO-5-(4-PHENYL-1,3-THIAZOL-2-YL)-3-AZASPIRO[5.5]UNDEC-1-EN-2-YL]SULFANYL}ACETATE typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole ring, followed by the formation of the spirocyclic structure through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{[1-CYANO-4-IMINO-5-(4-PHENYL-1,3-THIAZOL-2-YL)-3-AZASPIRO[5.5]UNDEC-1-EN-2-YL]SULFANYL}ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the conversion of the cyano group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and substituted derivatives of the original compound. These products can be further utilized in various applications, including drug development and materials science .
Scientific Research Applications
METHYL 2-{[1-CYANO-4-IMINO-5-(4-PHENYL-1,3-THIAZOL-2-YL)-3-AZASPIRO[5
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biology: Its biological activity has been investigated for potential use as an antimicrobial, antiviral, and anticancer agent.
Medicine: The compound’s ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Mechanism of Action
The mechanism of action of METHYL 2-{[1-CYANO-4-IMINO-5-(4-PHENYL-1,3-THIAZOL-2-YL)-3-AZASPIRO[5.5]UNDEC-1-EN-2-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s cyano and imino groups can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of biological pathways. The thiazole ring may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
METHYL 2-{[1-CYANO-4-IMINO-5-(4-PHENYL-1,3-THIAZOL-2-YL)-3-AZASPIRO[5.5]UNDEC-1-EN-2-YL]SULFANYL}ACETATE: shares similarities with other spirocyclic compounds, such as spiroindolines and spirooxindoles.
Thiazole Derivatives: Compounds containing the thiazole ring, such as thiazolidinediones, exhibit similar biological activities and chemical reactivity.
Uniqueness
The uniqueness of METHYL 2-{[1-CYANO-4-IMINO-5-(4-PHENYL-1,3-THIAZOL-2-YL)-3-AZASPIRO[5.5]UNDEC-1-EN-2-YL]SULFANYL}ACETATE lies in its combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C23H24N4O2S2 |
---|---|
Molecular Weight |
452.6 g/mol |
IUPAC Name |
methyl 2-[[2-amino-5-cyano-1-(4-phenyl-1,3-thiazol-2-yl)-3-azaspiro[5.5]undeca-2,4-dien-4-yl]sulfanyl]acetate |
InChI |
InChI=1S/C23H24N4O2S2/c1-29-18(28)14-31-21-16(12-24)23(10-6-3-7-11-23)19(20(25)27-21)22-26-17(13-30-22)15-8-4-2-5-9-15/h2,4-5,8-9,13,19H,3,6-7,10-11,14H2,1H3,(H2,25,27) |
InChI Key |
UCXXGNUFACMINY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSC1=C(C2(CCCCC2)C(C(=N1)N)C3=NC(=CS3)C4=CC=CC=C4)C#N |
Origin of Product |
United States |
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